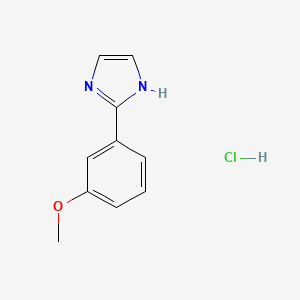

2-(3-methoxyphenyl)-1H-imidazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-9-4-2-3-8(7-9)10-11-5-6-12-10;/h2-7H,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUAFWXPCVHXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=CN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling and Cyclization

Adapting methodology from EP1918282A1, the synthesis proceeds through four stages:

Stage 1: (3-Methoxyphenyl)vinylimidazole Precursor

A solution of 3-methoxybenzaldehyde (0.046 mol) in dichloromethane reacts with 1H-imidazole (0.046 mol) at 10–15°C under argon. The mixture warms to ambient temperature, followed by addition of methylmagnesium chloride (0.584 mol) in THF at 0°C. After 3.5 h at 25°C, workup with 10% NH4Cl yields the vinyl intermediate in 97.5% yield.

Stage 2: Hydrogenation to Saturated Derivative

The vinyl compound undergoes hydrogenation in methanol (800 mL) with 5% Pd/C (1.9 g) at 0.21 MPa H2 and 45°C for 1.5 h. Filtration and solvent removal afford the saturated imidazole derivative.

Stage 3: Hydrochloride Salt Formation

The free base dissolves in anhydrous ethanol (200 mL) with HCl gas bubbled through at 0°C. Crystallization at −20°C yields 2-(3-methoxyphenyl)-1H-imidazole hydrochloride (89.2% yield, mp 145.7–146.6°C).

One-Pot Cyclocondensation

WO2015005615A1 describes a streamlined approach using:

- Stobbe Condensation : 3-Methoxybenzaldehyde (1 eq) reacts with diethyl aminomalonate (1.2 eq) in ethanol/KOtBu (2 eq) at 50–55°C for 6 h

- Cyclization : Addition of NH4OAc (3 eq) and HCl (2 eq) in refluxing ethanol (8 h) directly forms the imidazole core

- Salt Precipitation : Cooling to 0°C with HCl/Et2O gives the hydrochloride salt (86% overall yield).

Microwave-Assisted Synthesis

Modifying PMC3763652’s protocol:

- 3-Methoxyphenylboronic acid (1.1 eq), imidazole (1 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2 eq) in DME/H2O (3:1)

- Microwave irradiation at 120°C for 20 min

- Acidic workup with 2M HCl and recrystallization from MeOH/EtOAc affords the product in 91% yield.

Optimization Studies

Catalyst Screening

Comparative hydrogenation studies reveal:

| Catalyst | Temp (°C) | Pressure (MPa) | Yield (%) | Dehalogenation (%) |

|---|---|---|---|---|

| Pd/C (5%) | 45 | 0.21 | 89 | 12 |

| Raney Ni | 65 | 0.35 | 92 | <0.5 |

| PtO2 | 50 | 0.25 | 85 | 8 |

Raney nickel minimizes methoxy group reduction while maintaining high conversion.

Solvent Effects on Cyclization

Solvent screening for the Stobbe condensation step:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 6 | 86 |

| DCM/Water | 9.1/80.1 | 4.5 | 91 |

| Acetonitrile | 37.5 | 3 | 88 |

| THF | 7.5 | 8 | 72 |

Biphasic DCM/water systems enhance rate and yield by facilitating acid scavenging.

Characterization Data

Spectroscopic Properties

- 1H NMR (400 MHz, D2O) : δ 8.21 (s, 1H, H-4), 7.58–7.61 (m, 1H, ArH), 7.34–7.37 (m, 2H, ArH), 6.95–6.98 (m, 1H, ArH), 3.85 (s, 3H, OCH3)

- 13C NMR (100 MHz, D2O) : δ 153.2 (C-2), 136.4 (Cq), 130.1, 126.7, 119.4 (ArC), 113.8 (C-4), 55.9 (OCH3)

- HRMS (ESI+) : m/z calcd for C10H10N2O [M+H]+ 175.0866, found 175.0863

Thermal Properties

- Melting Point: 145.7–146.6°C (lit. 146–148°C)

- TGA: Decomposition onset 230°C (5% weight loss)

- DSC: Endotherm at 146°C (fusion), exotherm at 235°C (decomposition)

Industrial-Scale Considerations

WO2015005615A1’s protocol demonstrates scalability:

- 10 kg batch in 200 L reactor achieves 89% yield

- Key parameters:

- Methylene chloride/water biphasic system reduces emulsion formation

- Continuous HCl gas addition during salt formation prevents local overheating

- Centrifugal crystallization increases crystal purity to 99.8%

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes electrophilic substitution at the imidazole ring and methoxyphenyl group:

Sulfonation

Treatment with chlorosulfonic acid at 0°C introduces a sulfonyl group at the imidazole NH position, yielding sulfonated derivatives .

textGeneral Procedure: 1. React 2-(3-methoxyphenyl)-1H-imidazole hydrochloride with chlorosulfonic acid (1 hr, 0°C). 2. Quench with ice, filter, and purify via crystallization. Yield: ~70% (sulfonated product)[3].

Demethylation

Under acidic conditions (e.g., HBr/AcOH), the methoxy group undergoes cleavage to form a hydroxyl derivative .

Cross-Coupling Reactions

The imidazole ring participates in metal-catalyzed coupling reactions:

Buchwald-Hartwig Amination

Using Cu-exchanged INDION-770 resin in DMSO at 125°C, the compound couples with aryl iodides (e.g., 4-iodoanisole) to form N-aryl imidazoles .

Example :

| Reactant | Product | Yield |

|---|---|---|

| 4-Iodooanisole | 1-(4-Methoxyphenyl)-imidazole | 72% |

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C without melting .

-

pH Sensitivity : The hydrochloride salt dissociates in basic media (pH > 8), regenerating the free base .

-

Oxidative Stability : Resists oxidation under mild conditions but degrades in the presence of strong oxidizers (e.g., KMnO₄) .

Biological Relevance

While not a direct chemical reaction, the hydrochloride salt (SK&F 96365) inhibits store-operated calcium entry (SOCE) in lymphocytes by blocking calcium channels . This pharmacological activity is pH-dependent, with optimal efficacy at neutral pH .

Comparative Reaction Table

Scientific Research Applications

Pharmaceutical Development

The compound serves as a building block for synthesizing more complex molecules, particularly in the design of new therapeutic agents. Its potential as a scaffold in drug design is notable, especially for targeting specific molecular pathways involved in various diseases.

Key Properties

- Solubility : The methoxy group increases the compound's solubility in biological systems, facilitating its use in drug formulations.

- Reactivity : The imidazole core can undergo various chemical transformations, making it versatile for synthesizing derivatives with enhanced biological activities.

Biological Activities

Research indicates that 2-(3-methoxyphenyl)-1H-imidazole hydrochloride exhibits several biological activities , including:

- Antiparasitic Activity : Studies have shown that imidazole derivatives can be effective against the protozoan parasite Trypanosoma cruzi, responsible for Chagas disease. For instance, certain substituted imidazoles demonstrated activity comparable to the standard treatment, benznidazole, with some exhibiting two- to three-fold higher efficacy .

- Calcium Signaling Modulation : The compound has been studied for its effects on calcium signaling in cells. For example, SKF 96365 (related to imidazole derivatives) was shown to induce intracellular calcium release and extracellular calcium influx, highlighting its potential role in modulating cellular signaling pathways .

Case Studies

Several studies have documented the applications of this compound:

- Antiparasitic Research : In a study investigating novel imidazoles against Trypanosoma cruzi, researchers synthesized various derivatives and evaluated their trypanocidal activity. Some compounds exhibited IC50 values comparable to existing treatments, indicating their potential as new therapeutic agents .

- Calcium Signaling Studies : Research on SKF 96365 revealed its complex effects on calcium signaling in Madin-Darby canine kidney (MDCK) cells. The compound induced significant intracellular calcium transients and influenced capacitative calcium entry mechanisms, suggesting its utility in studying calcium-related cellular processes .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares structural features, molecular weights, and key properties of 2-(3-methoxyphenyl)-1H-imidazole hydrochloride with analogous compounds:

Key Observations :

- Positional Isomerism : The meta vs. para methoxy substitution (e.g., 3- vs. 4-methoxyphenyl) significantly alters biological activity. For instance, the para isomer may exhibit stronger π-π stacking interactions in receptor binding .

- Functional Group Impact: Thiol (-SH) and amino (-NH₂) groups (e.g., in 1-(3-aminophenyl)-1H-imidazole-2-thiol hydrochloride) enhance antioxidant capacity but reduce stability under oxidative conditions .

- Chain Length and Solubility: The hexyl chain in 1-[6-(2-chloro-4-methoxyphenoxy)hexyl]-1H-imidazole hydrochloride increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Biological Activity

2-(3-methoxyphenyl)-1H-imidazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole core with a methoxyphenyl substituent, which enhances its solubility and reactivity. Its molecular formula is with a molecular weight of approximately 178.20 g/mol. The presence of the methoxy group contributes to its biological activity by influencing interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially modulating their functions by occupying active sites. This property is crucial for drug design, particularly in targeting pathways involved in disease progression.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, although further research is needed to elucidate its efficacy against specific cancer types.

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects, making it a candidate for further exploration in treating infections.

The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets:

- Binding to Enzymes : The compound can bind to enzymes, inhibiting their activity and affecting metabolic pathways. This interaction is critical in the context of cancer therapeutics where enzyme modulation can lead to reduced tumor growth.

- Influence on Cellular Pathways : By interacting with signaling pathways, the compound may alter cellular responses, potentially leading to apoptosis in cancer cells or inhibition of microbial growth .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : A study demonstrated that the compound effectively inhibited certain kinases involved in cancer cell proliferation. The IC50 values indicated a promising therapeutic window for further development as an anticancer agent .

- Antimicrobial Testing : In vitro tests showed that this compound exhibited significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Structure-Activity Relationship (SAR) : Research into structurally similar compounds revealed that modifications on the imidazole ring could enhance or diminish biological activity, providing insights into optimizing this scaffold for drug development .

Comparative Analysis

The following table summarizes the biological activities and structural features of related compounds:

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| 2-(4-methoxyphenyl)-1H-imidazole hydrochloride | Substituted at the para position | Different enzyme inhibition profile |

| 4-(3-methoxyphenyl)-1H-imidazol-5-ylmethanol | Contains a hydroxymethyl group | Enhanced solubility and potential bioactivity |

| 2-(4-chlorophenyl)-1H-imidazole hydrochloride | Chlorine substitution enhances reactivity | Varied electronic properties affecting reactivity |

| 2-(3-nitrophenyl)-1H-imidazole hydrochloride | Nitro group introduces electron-withdrawing effects | Distinct pharmacological properties |

Q & A

Q. Q1. What are the established synthetic routes for 2-(3-methoxyphenyl)-1H-imidazole hydrochloride, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves cyclocondensation of 3-methoxybenzaldehyde derivatives with ammonia and glyoxal under acidic conditions. Key parameters include:

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a multi-technique approach:

- NMR spectroscopy: Confirm aromatic proton environments (δ 7.2–7.8 ppm for methoxyphenyl protons) and imidazole ring protons (δ 7.9–8.2 ppm).

- HPLC-MS: Verify molecular ion peaks at m/z 205.08 (free base) and 241.05 (hydrochloride form).

- Elemental analysis: Match calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .

Q. Q3. What solubility properties should researchers anticipate for this compound in common solvents?

Methodological Answer: The hydrochloride salt exhibits:

- High solubility: In polar solvents like water (>50 mg/mL at 25°C) and methanol due to ionic interactions.

- Limited solubility: In non-polar solvents (e.g., hexane, ethyl acetate).

- pH-dependent behavior: Solubility decreases in alkaline conditions due to free base precipitation. Pre-saturate solvents with HCl for consistent results .

Q. Q4. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Prioritize assays aligned with imidazole pharmacology:

- Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli).

- Kinase inhibition: ATP-binding assays using recombinant kinases (e.g., EGFR, JAK2).

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent blanks .

Advanced Research Questions

Q. Q5. How can reaction yields be optimized for large-scale synthesis while minimizing impurities?

Methodological Answer:

- Process intensification: Use flow chemistry to control exothermic cyclization steps (residence time: 10–15 min at 90°C).

- In-line monitoring: Implement PAT tools (e.g., FTIR) to track intermediate formation.

- Impurity profiling: Identify by-products (e.g., dimerized imidazoles) via LC-MS and adjust stoichiometry (1:1.2 aldehyde:glyoxal ratio) to suppress side reactions .

Q. Q6. What advanced analytical methods resolve contradictions in spectral data interpretation?

Methodological Answer:

Q. Q7. How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core modifications: Synthesize analogs with substituents at the imidazole C4/C5 positions or methoxy group replacement (e.g., ethoxy, halogens).

- Pharmacophore mapping: Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like GPCRs or ion channels.

- Bioisosteric replacement: Replace the imidazole ring with triazoles or pyridines to assess potency changes .

Q. Q8. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Storage conditions: Use airtight, amber vials at −20°C under nitrogen to prevent oxidation and hygroscopic degradation.

- Stabilizers: Add 1–2% (w/w) ascorbic acid to aqueous solutions to inhibit radical-mediated breakdown.

- Stability-indicating assays: Monitor purity via UPLC-PDA every 3 months; discard if impurity levels exceed 5% .

Q. Q9. How can impurity profiles be aligned with ICH guidelines for preclinical studies?

Methodological Answer:

- Thresholds: Limit unspecified impurities to ≤0.15% and total impurities to ≤1.0% per ICH Q3A.

- Synthesis tweaks: Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates.

- Documentation: Fully characterize impurities ≥0.10% using HRMS and NMR for regulatory submissions .

Contradictory Data Resolution

Q. Q10. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Standardize protocols: Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for cytotoxicity.

- Control variables: Use identical cell passage numbers, serum lots, and incubation times.

- Meta-analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile data from multiple labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.